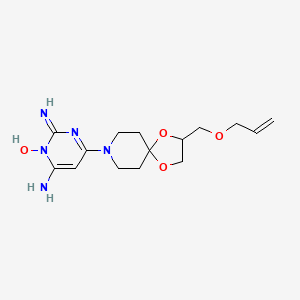![molecular formula C9H18ClNO2 B13788595 Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride CAS No. 93919-29-0](/img/structure/B13788595.png)
Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.70 g/mol . It is known for its unique structure, which includes a trimethylammonium group and an acryloyloxy group. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride typically involves the reaction of trimethylamine with an acryloyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acryloyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and as a labeling agent.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride involves its interaction with molecular targets through its functional groups. The trimethylammonium group can interact with negatively charged sites on biomolecules, while the acryloyloxy group can undergo polymerization reactions. These interactions enable the compound to exert its effects in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl-2-[(1-oxoallyl)oxy]ethylammonium chloride
- Trimethyl-2-[(1-oxoallyl)oxy]butylammonium chloride
- Trimethyl-2-[(1-oxoallyl)oxy]hexylammonium chloride
Uniqueness
Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride is unique due to its specific chain length and functional groups, which confer distinct reactivity and properties compared to similar compounds. Its balance of hydrophilic and hydrophobic characteristics makes it particularly useful in applications requiring amphiphilic behavior.
Propiedades
Número CAS |
93919-29-0 |
|---|---|
Fórmula molecular |
C9H18ClNO2 |
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
trimethyl(2-prop-2-enoyloxypropyl)azanium;chloride |
InChI |
InChI=1S/C9H18NO2.ClH/c1-6-9(11)12-8(2)7-10(3,4)5;/h6,8H,1,7H2,2-5H3;1H/q+1;/p-1 |
Clave InChI |
SFLBDBJLRVHQLY-UHFFFAOYSA-M |
SMILES canónico |
CC(C[N+](C)(C)C)OC(=O)C=C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



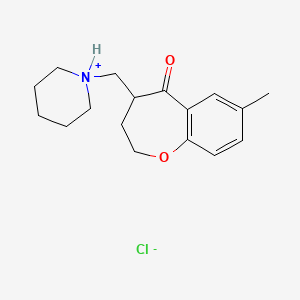
![2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B13788530.png)
![N-Ethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13788532.png)


![2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine](/img/structure/B13788548.png)

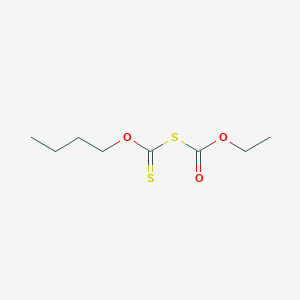
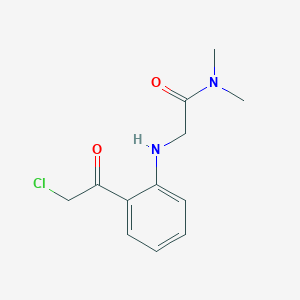
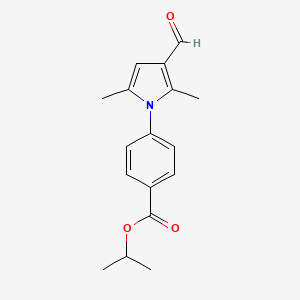
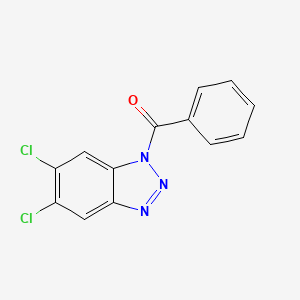
![Acetamide,N-[4-(cyanomethyl)-thiazol-2-YL]-](/img/structure/B13788583.png)
